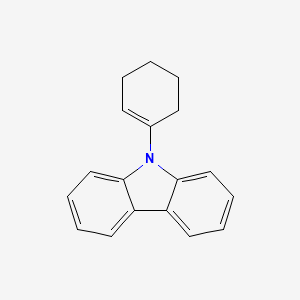
9-(Cyclohexen-1-yl)carbazole
Vue d'ensemble
Description
9-(Cyclohexen-1-yl)carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them suitable for a wide range of applications, including optoelectronics, photovoltaics, and as components in various electronic devices .
Méthodes De Préparation
The synthesis of 9-(Cyclohexen-1-yl)carbazole typically involves the alkylation of carbazole with cyclohexene. One common method is the N-alkylation reaction, where carbazole reacts with cyclohexene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity. For example, phase transfer catalysis or microwave-assisted synthesis can be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
9-(Cyclohexen-1-yl)carbazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylcarbazole.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Applications De Recherche Scientifique
9-(Cyclohexen-1-yl)carbazole has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Carbazole derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: Research has indicated that carbazole derivatives can act as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.
Mécanisme D'action
The mechanism of action of 9-(Cyclohexen-1-yl)carbazole involves its interaction with various molecular targets. For instance, it can act as an electron donor in photovoltaic cells, facilitating the transfer of electrons and enhancing the efficiency of the device. In biological systems, carbazole derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(Cyclohexen-1-yl)carbazole include:
9H-Carbazole: The parent compound, known for its high photochemical stability and use in optoelectronic applications.
9-(2-Ethylhexyl)carbazole: Another derivative with similar applications but differing in the alkyl group attached to the nitrogen atom.
9-(Prop-2-yn-1-yl)carbazole: Known for its use in the synthesis of more complex molecules and its unique electronic properties.
Compared to these compounds, this compound offers a unique combination of stability and reactivity, making it particularly useful in applications requiring both properties.
Propriétés
IUPAC Name |
9-(cyclohexen-1-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-8,10-13H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWIACLNYYJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4556713.png)
![ethyl 1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B4556720.png)
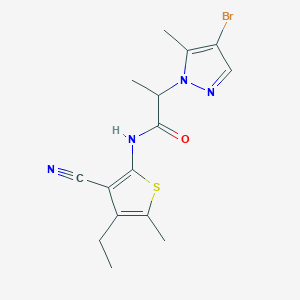
![3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4556730.png)
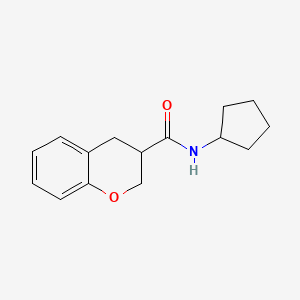
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-isopropyl-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4556750.png)
![ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4556765.png)

![7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4556769.png)
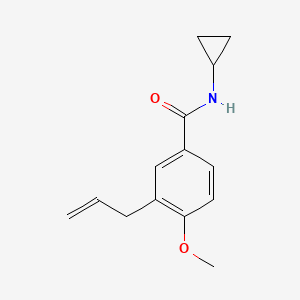
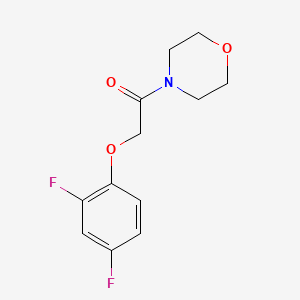

![N-cycloheptyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4556805.png)
![4-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4556809.png)
